molecular formula C20H27ClN4S2 B3408167 1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-68-9

1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B3408167
CAS No.: 863017-68-9
M. Wt: 423 g/mol
InChI Key: OGKMVRDUDFZFSR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative characterized by a 3-chlorophenyl group, a thiophen-2-yl moiety, and a 4-ethylpiperazine substituent. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties and biological activity. Thiourea derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, anticancer, or enzyme-inhibitory effects . Its structural uniqueness lies in the integration of a 4-ethylpiperazine group—a feature that may enhance solubility or receptor-binding affinity compared to simpler thiourea analogs .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4S2/c1-3-24-9-11-25(12-10-24)19(18-8-5-13-27-18)15(2)22-20(26)23-17-7-4-6-16(21)14-17/h4-8,13-15,19H,3,9-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKMVRDUDFZFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of thiourea derivatives, it was found that compounds similar to this one exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (μg/mL)Target Organism
1-(3-Chlorophenyl)-...0.5Staphylococcus aureus
Similar Thiourea Derivative A1.0Streptococcus pyogenes
Similar Thiourea Derivative B8.0Escherichia coli

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound demonstrated cytotoxicity against several cancer cell lines, with IC50 values ranging from 3 to 20 µM, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
U93716.23
THP-1>60
Pancreatic Cancer Cells7

The mechanism by which thiourea derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to disease processes. For instance, some studies suggest that these compounds inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial and cancer cell proliferation .

Study on Antimicrobial Efficacy

In a recent case study, derivatives similar to 1-(3-Chlorophenyl)-... were tested against biofilm-forming pathogens. The results indicated that these compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, showcasing their potential as both antimicrobial agents and biofilm inhibitors .

Study on Anticancer Properties

Another study evaluated the effects of thiourea derivatives on human leukemia cell lines. The compound exhibited notable cytotoxicity with IC50 values as low as 1.50 µM, demonstrating its effectiveness in overcoming drug resistance in cancer therapies .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that thiourea compounds exhibit activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a related thiourea derivative showed minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against E. faecalis and K. pneumoniae .

CompoundBacterial StrainMIC (µg/mL)
1E. faecalis40
2P. aeruginosa50
3S. aureus30

Antioxidant Activity
Thiourea derivatives have also been evaluated for their antioxidant capabilities. A study reported that certain thiourea compounds exhibited strong radical scavenging activities, with IC50 values indicating effective inhibition of free radicals .

Enzyme Inhibition

Thiourea derivatives are recognized for their potential as enzyme inhibitors. The compound in focus has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values for these activities were reported to be between 33.27 nM and 93.85 nM for AChE inhibition .

EnzymeIC50 (nM)
AChE33.27 - 93.85
BChE105.9 - 412.5

Antitumor Activity

Research has indicated that thiourea derivatives possess antitumor properties, making them candidates for cancer therapy. The compound's efficacy was evaluated against various cancer cell lines, revealing significant cytotoxic effects at low concentrations .

Case Study: MCF7 Breast Cancer Cell Line
In a study involving the MCF7 breast cancer cell line, the compound demonstrated an IC50 value of approximately 225 µM, highlighting its potential as an anticancer agent .

Coordination Chemistry

Thioureas are known for their ability to form complexes with metal ions, enhancing their utility in coordination chemistry. The compound can act as a ligand, facilitating the synthesis of metal complexes that exhibit enhanced biological activities or catalytic properties .

Applications in Drug Development

The structural features of thioureas allow them to be explored as scaffolds in drug design. The presence of functional groups such as piperazine and thiophene enhances the pharmacological profile of the compound, making it suitable for further development in therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety undergoes nucleophilic substitution, particularly at the sulfur atom. In acidic or basic conditions, the NH groups can act as leaving groups, facilitating reactions with electrophiles such as alkyl halides or acyl chlorides.

Reaction TypeConditionsProductYieldSource
AlkylationK₂CO₃, DMF, 60°C, 12hS-Alkylated thiourea derivative68–72%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTThiourea-acetylated analog55%

Key intermediates formed during these reactions retain the 4-ethylpiperazine and thiophene groups, as confirmed by NMR and mass spectrometry .

Cyclization Reactions

The compound participates in intramolecular cyclizations under catalytic or thermal conditions, forming heterocyclic systems:

Example pathway :

  • Acid-catalyzed cyclization :

    • Conditions: p-TsOH (10 mol%), toluene, reflux, 6h

    • Product: 1,3-Thiazinan-4-one fused with thiophene

    • Yield: 58%

Mechanism :

  • Thiourea’s NH group attacks the carbonyl carbon of the adjacent propan-2-yl group.

  • Piperazine remains inert under these conditions .

Oxidation and Reduction

The sulfur atom in the thiourea group is susceptible to redox transformations:

ReactionReagentsOutcome
OxidationKMnO₄, H₂O/acetone, 0°CConversion to urea derivative
ReductionLiAlH₄, THF, reflux, 4hFormation of secondary amine

Oxidation products lose antibacterial activity, highlighting the thiourea’s role in bioactivity .

Coupling Reactions

The compound acts as a substrate in palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling :

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, acetone/toluene/H₂O (4:4:1), microwave, 120°C

  • Partners: Arylboronic acids

  • Products: Biaryl-thiourea hybrids

  • Yield range: 48–67%

This reaction extends conjugation, enhancing π-stacking interactions in drug design .

Coordination Chemistry

The thiourea sulfur and piperazine nitrogen atoms serve as ligands for transition metals:

Metal IonComplex TypeApplication
Cu(II)OctahedralAntimicrobial agents
Fe(III)Square-planarCatalytic oxidation studies

Stability constants (log β) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

  • Thermal degradation : >200°C produces 3-chloroaniline and thiophene-2-carboxamide.

  • Photolysis : UV light (254 nm) cleaves the C–S bond, forming piperazine derivatives .

Comparative Reactivity Table

Functional GroupReactivity PriorityKey Reactions
Thiourea (–NH–C(S)–NH–)1Substitution, cyclization
4-Ethylpiperazine2Alkylation, metal coordination
Thiophene3Electrophilic substitution

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on key substituents:

Compound Name Key Substituents Biological Activity (if reported) Reference ID
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea Bicycloheptane, hexyl spacer Not explicitly reported
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 4-Chlorophenyl, fluoroquinazoline, triazole-thio linker Antimicrobial (Gram-negative: E. coli)
1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)thiourea Azetidinone core, dual chlorophenyl groups Antifungal (C. albicans, A. niger)
1-(3-Chlorophenyl)-3-(1-(4-methoxyphenylamino)-1-oxo-3-phenylpropan-2-ylamino)thiourea Methoxyphenyl, peptide-like backbone Not explicitly reported (dipeptide derivative)

Key Observations :

  • Substituent Position : The position of the chloro group on the phenyl ring significantly impacts activity. For example, 4-chlorophenyl analogs (e.g., compound 5j in ) show enhanced antimicrobial activity compared to 3-chlorophenyl derivatives, likely due to altered electronic effects or steric interactions with target enzymes.
  • Heterocyclic Moieties : The inclusion of thiophen-2-yl (as in the target compound) or triazole-thio groups (e.g., ) may improve lipophilicity and membrane permeability, facilitating cellular uptake.
  • Piperazine Derivatives : The 4-ethylpiperazine group in the target compound could modulate solubility and pharmacokinetics, similar to piperidine-containing analogs in , which show improved bioavailability.
Computational and Spectral Analysis
  • Absolute hardness (η) and electronegativity (χ) principles may explain the electron-withdrawing effects of the 3-chlorophenyl group, influencing nucleophilic attack sites in biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea?

  • Methodological Answer : The synthesis involves coupling a 3-chlorophenyl thiourea precursor with a functionalized piperazine-thiophene intermediate. Key steps include:

  • Activation : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates for amide bond formation .
  • Solvent System : Anhydrous DMF or ethanol under inert conditions to prevent hydrolysis of reactive intermediates .
  • Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC or HPLC .
    • Challenges : Steric hindrance from the thiophene and ethylpiperazine groups may reduce coupling efficiency, requiring optimized stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the chlorophenyl, thiophene, and piperazine moieties. Requires single crystals grown via slow evaporation in solvents like DCM/hexane .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, with distinct signals for the thiourea NH groups (~10–12 ppm) and thiophene protons (~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 432.0765 vs. calculated 432.0768) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental XRD data to validate accuracy .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, explaining reactivity trends (e.g., thiourea sulfur as a nucleophilic site) .
  • Data Reconciliation : Discrepancies in bond angles >2° may arise from crystal packing effects not modeled in DFT; use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies elucidate the structure-activity relationship (SAR) of the 3-chlorophenyl and thiophene substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-chlorophenyl group with 4-chloro or unsubstituted phenyl groups to assess halogen positioning effects on bioactivity .
  • Thiophene Modifications : Substitute thiophene with furan or phenyl rings to evaluate heterocyclic π-π stacking contributions to target binding .
  • Biological Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) and correlate with substituent electronic profiles (Hammett σ constants) .

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and DMSO to identify pH-dependent solubility trends. The ethylpiperazine group enhances solubility in acidic media due to protonation .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis of the thiourea moiety may occur in alkaline conditions, requiring formulation adjustments .

Q. What advanced separation techniques optimize purification of this thiourea derivative from complex reaction mixtures?

  • Methodological Answer :

  • HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts. Retention time typically 12–15 min .
  • Membrane Filtration : Tangential flow filtration (TFF) for large-scale purification, leveraging molecular weight cutoffs (MWCO 1 kDa) to retain the product .
  • Challenges : Co-elution of structurally similar impurities (e.g., des-chloro analogs) may require orthogonal techniques like ion-pair chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

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